molecular formula C19H26N4O4 B2810437 N-cyclopentyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 941984-49-2

N-cyclopentyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2810437
CAS No.: 941984-49-2
M. Wt: 374.441
InChI Key: LBWILAWUUJUJPJ-UHFFFAOYSA-N
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Description

  • Reagents: : Ethyl iodide, methyl iodide, base (e.g., potassium carbonate)

  • Conditions: : Nucleophilic substitution reactions

  • Reaction: : Alkylation to introduce ethyl and methyl substituents on the pyrido[2,3-d]pyrimidine ring.

  • Step 3: Acetylation

    • Reagents: : Acetic anhydride

    • Conditions: : Acidic catalyst

    • Reaction: : Introduction of the acetyl group to complete the acetamide structure.

  • Industrial Production Methods: Industrial production of this compound typically involves a streamlined process with optimized reaction conditions for high yield and purity. Continuous flow synthesis and microwave-assisted synthesis are advanced methods used to improve efficiency and scalability.

    Types of Reactions

    • Oxidation: : N-cyclopentyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo oxidation to form oxo derivatives.

    • Reduction: : Reduction reactions can lead to the formation of amines or alcohol derivatives.

    • Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, modifying the substituents on the pyrido[2,3-d]pyrimidine ring.

    Common Reagents and Conditions

    • Oxidation: : Potassium permanganate (KMnO4), mild heating

    • Reduction: : Sodium borohydride (NaBH4), catalytic hydrogenation

    • Substitution: : Halides (e.g., bromine, iodine), strong bases or acids

    Major Products Formed

    • Oxidation Products: : Oxo derivatives

    • Reduction Products: : Amine and alcohol derivatives

    • Substitution Products: : Various substituted pyrido[2,3-d]pyrimidine derivatives

    Properties

    IUPAC Name

    N-cyclopentyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H26N4O4/c1-4-12-10-20-17-15(16(12)27-5-2)18(25)23(19(26)22(17)3)11-14(24)21-13-8-6-7-9-13/h10,13H,4-9,11H2,1-3H3,(H,21,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LBWILAWUUJUJPJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3CCCC3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H26N4O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    374.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Scientific Research Applications

    N-cyclopentyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide has several notable applications in scientific research:

    • Chemistry: : Used as a building block for synthesizing more complex molecules.

    • Biology: : Investigated for its interactions with biological macromolecules.

    • Medicine: : Explored for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    • Industry: : Used in the development of novel materials and chemical processes.

    Mechanism of Action

    Molecular Targets and Pathways: The compound exerts its effects through various biochemical pathways:

    • Enzyme Inhibition: : It can inhibit specific enzymes involved in disease processes.

    • Receptor Binding: : The compound may bind to particular receptors, modulating their activity.

    • Signal Transduction: : It influences cellular signaling pathways, affecting cell behavior and function.

    Similar Compounds

    • N-cyclohexyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide: : Slightly larger cycloalkyl group, different binding affinities and pharmacokinetics.

    • N-cyclopentyl-2-(5-methoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide: : Methoxy instead of ethoxy group, altering solubility and reactivity.

    Uniqueness: N-cyclopentyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide stands out due to its unique combination of cyclopentyl and ethoxy groups, impacting its chemical behavior and potential applications. Its specific structure makes it a valuable compound for targeted research and development efforts.

    Hope that satisfies your curiosity about this fascinating compound!

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